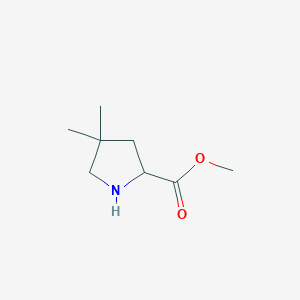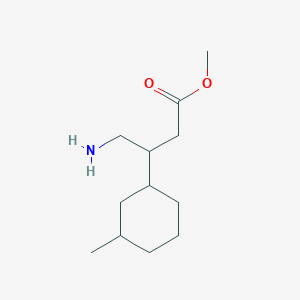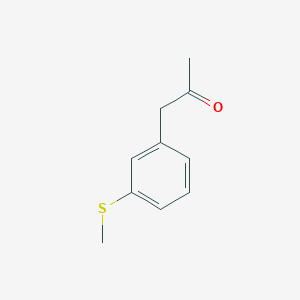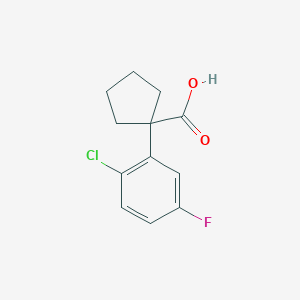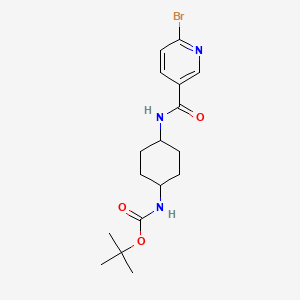
tert-Butyl ((1r,4r)-4-(6-bromonicotinamido)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate: is a synthetic organic compound with the molecular formula C17H24BrN3O3 It is characterized by the presence of a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 6-bromopyridine-3-amido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate typically involves multiple steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with appropriate substituents to introduce the desired amido group.
Introduction of the 6-bromopyridine moiety: This step involves the coupling of the cyclohexyl intermediate with 6-bromopyridine-3-carboxylic acid or its derivatives under suitable reaction conditions.
Protection with tert-butyl carbamate: The final step involves the protection of the amine group with tert-butyl carbamate using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction reactions: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation reactions: The cyclohexyl ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Reduction: Amines derived from the reduction of the amido group.
Oxidation: Cyclohexyl derivatives with additional functional groups.
Scientific Research Applications
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl carbamate group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1r,4r)-4-[(4-chloro-1,3,5-triazin-2-yl)amino]cyclohexyl]carbamate
- tert-butyl ((1r,4r)-4-((2-methylallyl)oxy)cyclohexyl)carbamate
Uniqueness
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate is unique due to the presence of the 6-bromopyridine moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The combination of the tert-butyl carbamate group and the cyclohexyl ring further enhances its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24BrN3O3 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
tert-butyl N-[4-[(6-bromopyridine-3-carbonyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-13-7-5-12(6-8-13)20-15(22)11-4-9-14(18)19-10-11/h4,9-10,12-13H,5-8H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
HJSSYXOYFJYUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


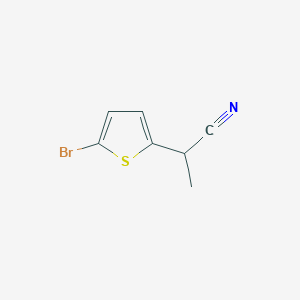

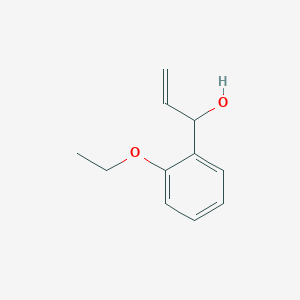
![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)
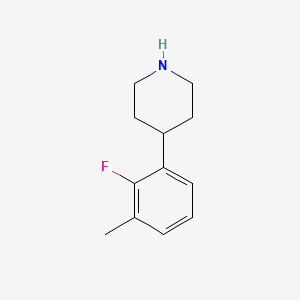
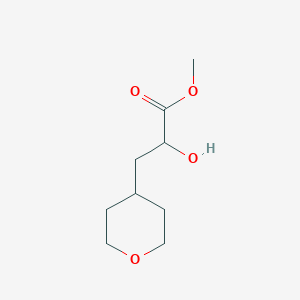
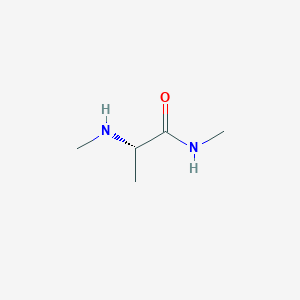

![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)
